4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde
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Overview
Description
4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C14H10F2O2. It is a derivative of benzaldehyde, featuring fluorine atoms and a benzyloxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde is synthesized by the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide. The reaction typically involves the following steps:
Reactants: 4-hydroxybenzaldehyde, 3-fluorobenzyl bromide, potassium carbonate, and acetone.
Reaction Conditions: The reactants are sequentially added to a single-neck round bottom flask and heated to 60°C for 5 hours.
Purification: After the reaction, the mixture is cooled to room temperature, filtered, and the filtrate is collected.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: 4-Fluoro-2-((3-fluorobenzyl)oxy)benzoic acid.
Reduction: 4-Fluoro-2-((3-fluorobenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorobenzyloxy)benzaldehyde: Similar structure but with different substitution patterns.
2-((3-Fluorobenzyl)oxy)benzaldehyde: Another isomer with the benzyloxy group in a different position.
3-((4-Fluorobenzyl)oxy)benzaldehyde: Similar compound with the fluorine atom on the benzyl group
Uniqueness
4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of two fluorine atoms can also enhance its stability and lipophilicity, making it distinct from other benzaldehyde derivatives.
Properties
IUPAC Name |
4-fluoro-2-[(3-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-3-1-2-10(6-12)9-18-14-7-13(16)5-4-11(14)8-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCFVSJGFKEZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=CC(=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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